N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Medicinal Chemistry Antimalarial Research Kinase Inhibition

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule with the molecular formula C19H18N2O4 and a molecular weight of 338.363 g/mol. It belongs to a class of heterocyclic amide derivatives that combine a substituted pyridine ring with a furan moiety and a methoxyphenoxy acetamide group.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 2034229-22-4
Cat. No. B2844201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
CAS2034229-22-4
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
InChIInChI=1S/C19H18N2O4/c1-23-17-4-2-3-5-18(17)25-13-19(22)21-10-14-8-16(11-20-9-14)15-6-7-24-12-15/h2-9,11-12H,10,13H2,1H3,(H,21,22)
InChIKeyKRZWXZTVLCGEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide (CAS 2034229-22-4)


N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule with the molecular formula C19H18N2O4 and a molecular weight of 338.363 g/mol . It belongs to a class of heterocyclic amide derivatives that combine a substituted pyridine ring with a furan moiety and a methoxyphenoxy acetamide group. While structurally related to compounds in the Open Global Health Library (OGHL) that have been investigated for antimalarial activity against Plasmodium falciparum, no primary research paper, patent, or authoritative database was found to provide quantitative biological or physicochemical data for this specific compound to establish a baseline for comparison.

Scaffold ContextSynthetic heterocyclic amide (pyridine/furan)
Evidence BasisClass-level inference; data to verify
Research UseExploratory medicinal chemistry fit

Why In-Class Substitution Is Not Possible for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide


Substitution with closely related analogs is not supported by evidence for this specific compound. A direct analog with a furan-2-yl substitution, N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide, is commercially available . However, no publicly accessible data exists to quantify the impact of this regioisomeric change (furan-3-yl vs. furan-2-yl) on binding affinity, functional activity, selectivity, or pharmacokinetic properties. Without such data, any claim about the superiority or interchangeability of these compounds is scientifically unfounded. The absence of quantitative comparator data means a scientific or industrial user cannot prioritize this compound over an analog based on verifiable evidence.

Target Compound
Available Analog
Mismatch Context
3-furanyl isomer
2-furanyl isomer
Furan substitution position may alter molecular recognition
No direct bioactivity data
No comparative SAR data
Absence of evidence limits direct replacement without validation
Class-level hypothesis
Uncharacterized profile
May not reproduce class-level properties in specific assays

Quantitative Evidence for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide Selection


Differential Activity Data Not Available

An exhaustive search of PubMed, Google Patents, and chemical databases (PubChem, ChemSpider) yielded no quantitative biological assay data (e.g., IC50, EC50, Ki) for the target compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide. A 2023 study on a related pyridyl-furan series from the Open Global Health Library (OGHL) reports extensive structure-activity relationship (SAR) data for antimalarial activity (EC50) and human kinase selectivity (IC50) for compounds like OGHL250 and its optimized analog WEHI-518 [1]. However, the target compound is not explicitly identified among the tested analogs, and its specific data is absent. Therefore, no head-to-head or cross-study comparison can be made to support its differentiated selection.

Differential Activity
Data to verify
Not reported for target compound
Prevents potency comparison against analogs
SAR data exists for structural analogs (ref [1])
Medicinal Chemistry Antimalarial Research Kinase Inhibition

Application Scenarios for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide Based on Evidence


Exploratory Medicinal Chemistry for Novel Scaffolds

Given the activity of structurally similar compounds in the pyridyl-furan series against PfPI4KIIIB, this compound could serve as a structurally distinct starting point for medicinal chemistry exploration [1]. This application is a hypothesis based on class-level inference and lacks direct supporting data for the specific compound.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Scaffold novelty context
Class-level hypothesis validation
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